molecular formula C12H14ClF2NO2 B1302917 (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049732-11-7

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1302917
CAS No.: 1049732-11-7
M. Wt: 277.69 g/mol
InChI Key: YEJFDSBCFZCUFF-UTONKHPSSA-N
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Description

Chemical Identity and Classification

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative with the molecular formula C₁₂H₁₄ClF₂NO₂ and a molecular weight of 277.69 g/mol . Its IUPAC name is (2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride , reflecting its stereochemistry at the 2-position and substitution pattern (Figure 1). The compound is classified as a chiral pyrrolidine-carboxylic acid salt, featuring a benzyl group substituted with two fluorine atoms at the 3- and 4-positions.

Table 1: Key identifiers and properties

Property Value Source
CAS Registry Number 1049732-11-7
SMILES C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
InChIKey YEJFDSBCFZCUFF-UTONKHPSSA-N
Melting Point Not reported
Solubility Soluble in polar aprotic solvents

Historical Development and Discovery Context

The synthesis of fluorinated prolines gained prominence in the early 21st century, driven by interest in modulating peptide and protein conformational stability. The specific compound emerged from efforts to study the stereoelectronic effects of fluorine on proline’s pyrrolidine ring. Its development is linked to advancements in asymmetric synthesis techniques, particularly methods for introducing fluorine atoms at specific positions on aromatic rings.

Significance in Pyrrolidine Chemistry Research

This compound is pivotal for exploring:

  • Ring puckering dynamics : Fluorination at the benzyl group influences the pyrrolidine ring’s endo/exo equilibrium, a critical factor in peptide secondary structure stabilization.
  • Cis-trans isomerization : The electron-withdrawing fluorine atoms alter the energy barrier for amide bond rotation, affecting folding kinetics in proline-rich proteins.
  • Chiral induction : The (R)-configuration at the 2-position enables studies on stereoselective interactions in enzyme active sites.

Positioning within Chiral Pyrrolidine Derivatives

As a member of the chiral pyrrolidine family, this compound occupies a niche due to its dual functionalization:

  • Fluorinated benzyl group : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
  • Hydrochloride salt : Improves crystallinity for X-ray diffraction studies.

Its structural analogs include (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid (CID 2762022) and trans-4-(3,4-difluorobenzyl)-L-proline hydrochloride, which differ in stereochemistry or substitution patterns.

Nomenclature Systems and Structural Identifiers

The compound is systematically described through:

  • IUPAC nomenclature : Prioritizes the pyrrolidine core and substituents.
  • CAS registry : Provides a unique identifier (1049732-11-7) for commercial and regulatory use.
  • Depositor-specific synonyms : Include (R)-alpha-(3,4-difluorobenzyl)-proline-HCl and MFCD06796789.

Table 2: Cross-referenced identifiers

Identifier Type Value
Wikidata Q82164694
DSSTox Substance ID DTXSID70375974
ChEMBL Not assigned

This compound’s nomenclature underscores the importance of stereochemical descriptors in differentiating it from diastereomers such as (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid.

Properties

IUPAC Name

(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFDSBCFZCUFF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375974
Record name (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049732-11-7
Record name (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves:

  • Construction of the pyrrolidine ring with the desired stereochemistry.
  • Introduction of the 3,4-difluorobenzyl substituent via alkylation.
  • Hydrolysis or deprotection steps to yield the free acid.
  • Formation of the hydrochloride salt for stability and isolation.

This approach is supported by patent disclosures describing preparation methods for pyrrolidine-2-carboxylic acid derivatives with similar substitution patterns.

Key Reaction Steps and Conditions

Step Description Reagents/Conditions Notes Yield/Outcome
1 Chiral Pyrrolidine Intermediate Formation Use of chiral precursors such as (R)- or (S)-tert-butyl protected amino acids or derivatives; strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C) Protecting groups such as tert-butoxycarbonyl (Boc) are employed to control reactivity and stereochemistry High stereochemical control; yields ~75-90% reported in related systems
2 Alkylation with 3,4-Difluorobenzyl Halide Alkylation of the pyrrolidine nitrogen or carbon center with 3,4-difluorobenzyl bromide or chloride under inert atmosphere Alkylation can lead to racemization if not carefully controlled; use of chiral catalysts or conditions to maintain enantiopurity Efficient alkylation with minimized racemization when performed under mild conditions
3 Catalytic Hydrogenation Catalytic hydrogenation of double bonds in intermediates using chiral catalysts (e.g., compounds represented by formula M1 or M2 in patents) Ensures cis-isomer formation and retention of stereochemistry; catalysts include chiral transition metal complexes High stereoselectivity; avoids racemization common in non-chiral catalytic hydrogenation
4 Hydrolysis and Deprotection Hydrolysis of esters or protected groups using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous media Mild conditions preferred to reduce impurities; sometimes activation with alkyl chloroformates (e.g., ClCOOEt) to form mixed anhydrides Clean conversion to carboxylic acid; yields typically high with minimal side products
5 Formation of Hydrochloride Salt Treatment of free base with 4N HCl in dioxane or similar solvents at ambient temperature Facilitates isolation as a stable solid; improves purity and handling Yields of hydrochloride salt isolation reported around 85%

Detailed Example from Patent Literature

A representative synthetic sequence from patent EP3015456A1 and US20160145208A1:

  • Under nitrogen atmosphere, nBuLi (1.6 M in hexane) is added to a solution of a chiral tert-butyl protected amino acid derivative in THF at -78°C.
  • After stirring, formic pivalic anhydride is added dropwise maintaining temperature below -70°C.
  • The reaction mixture is stirred at -78°C for several hours, then warmed to 5°C and quenched with acetic acid and water.
  • Extraction with ethyl acetate, drying, and concentration yields an intermediate oil.
  • This intermediate is dissolved in methylene chloride, cooled, and treated with trifluoroacetic acid (TFA) to remove protecting groups.
  • Purification by column chromatography yields the chiral pyrrolidine intermediate with high enantiomeric purity (75-90% yield).
  • Subsequent alkylation with 3,4-difluorobenzyl halide and catalytic hydrogenation under chiral catalyst conditions produce the desired compound.
  • Final hydrolysis and salt formation steps yield (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Hydrolysis and Salt Formation Specifics

Hydrolysis of the protected ester to the free acid is typically performed with aqueous sodium hydroxide or lithium hydroxide at ambient temperature, followed by acidification to isolate the acid. The hydrochloride salt is then formed by treatment with HCl in dioxane, yielding a white solid suitable for pharmaceutical use.

Analytical and Purity Considerations

  • Enantiomeric excess (ee) is critical; methods such as derivatization with Marfey's reagent followed by HPLC analysis are used to confirm >93% ee in related difluorophenyl pyrrolidine derivatives.
  • Purity is ensured by chromatographic purification and recrystallization of the hydrochloride salt.
  • Use of chiral catalysts during hydrogenation prevents racemization, a common issue in pyrrolidine derivative synthesis.

Summary Table of Preparation Method Parameters

Parameter Details Comments
Chiral Precursor (R)- or (S)-tert-butyl protected amino acid derivatives Ensures stereochemical control
Base for Deprotonation nBuLi, LDA Low temperature (-78°C) to avoid side reactions
Alkylation Agent 3,4-Difluorobenzyl bromide/chloride Requires inert atmosphere
Catalytic Hydrogenation Chiral catalysts (e.g., formula M1/M2) Maintains stereochemistry, cis-isomer formation
Hydrolysis Reagents LiOH, NaOH, KOH Mild aqueous conditions preferred
Salt Formation 4N HCl in dioxane Yields stable hydrochloride salt
Yield Range 75-90% per step High efficiency with optimized conditions
Enantiomeric Excess >93% Verified by chiral HPLC

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. MetAP-2 Inhibition
One of the primary applications of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its role as an inhibitor of Methionine Aminopeptidase-2 (MetAP-2). MetAP-2 is implicated in various diseases, including cancer and inflammatory disorders. The compound's structure allows it to interact effectively with the enzyme's active site, leading to inhibition that may have therapeutic implications for treating such conditions .

1.2. Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the difluorobenzyl group enhances lipophilicity and cellular uptake, which is crucial for its efficacy as an anticancer agent .

Pharmacological Studies

2.1. Mechanism of Action
The mechanism by which (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves modulation of protein synthesis pathways through MetAP-2 inhibition. This action disrupts the normal processing of proteins necessary for cell survival and proliferation, making it a target for further drug development .

2.2. Case Studies
Several studies have documented the effects of this compound on various cancer cell lines:

  • Study on Breast Cancer Cells: A study demonstrated that treatment with (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an effective treatment option .
  • Lung Cancer Models: In vivo studies using murine models showed that administration of the compound led to decreased tumor growth rates and enhanced survival outcomes compared to control groups .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryMetAP-2 InhibitionEffective in inhibiting MetAP-2 activity
PharmacologyAntitumor ActivityReduces cell viability in cancer cell lines
ToxicologySafety ProfileLow toxicity at therapeutic doses
Environmental ImpactEcotoxicological AssessmentLimited data; further research needed

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Fluorine’s electronegativity also modulates aromatic ring electron density, affecting π-π stacking interactions with biological targets .
  • Trifluoromethyl vs. Difluoro : The CF₃ group in [1] increases hydrophobicity and metabolic stability but may reduce solubility compared to the target compound’s difluoro substitution .

Stereochemical Considerations

  • Enantiomeric pairs (e.g., R vs. S configurations) exhibit divergent biological activities. For example, (S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may bind differently to chiral receptors or enzymes compared to the R-form .

Biological Activity

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClF₂NO₂
  • Molecular Weight : 277.70 g/mol
  • CAS Number : 1217750-06-5
  • Purity : Typically >98% for research purposes .

The compound features a pyrrolidine ring substituted with a difluorobenzyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. A structure-activity relationship (SAR) analysis indicated that the presence of the difluorobenzyl moiety significantly enhances antiviral efficacy. For instance, compounds with similar structures demonstrated inhibitory concentrations (IC50) in the low micromolar range against HIV integrase, suggesting that modifications to the benzyl substituent can lead to improved activity .

NMDA Receptor Modulation

Research has also indicated that related compounds exhibit significant interaction with NMDA receptors. The introduction of various substituents on the pyrrolidine scaffold has been shown to enhance selectivity and potency for these ionotropic glutamate receptors. For example, certain analogs demonstrated IC50 values as low as 200 nM for NMDA receptor antagonism, indicating a promising avenue for neuropharmacological applications .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituent Positioning : The position of substituents on the pyrrolidine ring influences binding affinity and selectivity for target receptors.
  • Fluorination Effects : The introduction of fluorine atoms at specific positions on the benzyl ring tends to improve biological activity, likely due to enhanced electronic properties and hydrophobic interactions.
CompoundSubstituentIC50 (µM)Target
A3,4-Difluorobenzyl0.5HIV Integrase
B2-Fluoro0.8NMDA Receptor
CNone5.0NMDA Receptor

Case Studies and Research Findings

  • HIV Integrase Inhibition :
    • A study demonstrated that derivatives of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid exhibited significant inhibition of HIV integrase at submicromolar concentrations. The most effective compound showed an IC50 value of approximately 0.19 µM against integrase mutants .
  • Neuropharmacological Applications :
    • Another investigation into NMDA receptor antagonists revealed that compounds bearing similar structural motifs exhibited high selectivity for GluN1/GluN2A receptors over GluN1/GluN2B-D receptors, with some achieving up to 34-fold preference .

Q & A

Q. What are the recommended synthetic routes for (R)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving reductive amination or alkylation of pyrrolidine derivatives. For example:

  • Step 1: React (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with 2,3-difluorobenzaldehyde under reductive conditions (e.g., NaBH(OAc)₃) to introduce the benzyl group .
  • Step 2: Hydrolysis of the methyl ester using HCl/water at elevated temperatures (e.g., 93–96°C for 17 hours) to yield the carboxylic acid hydrochloride salt .
    Optimization Tips:
  • Monitor reaction progress via HPLC (retention time ~0.88 minutes under acidic conditions) .
  • Adjust stoichiometry of aldehydes and amine precursors to minimize side products like diastereomers .

Q. How can researchers confirm the stereochemical purity of the compound?

Methodological Answer:

  • Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Compare retention times with reference standards .
  • NMR Analysis: Analyze coupling constants (e.g., J values for pyrrolidine ring protons) and compare with known (R)-configured proline derivatives .
  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., ethyl esters) to confirm absolute configuration .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact the compound’s bioactivity in neurological targets?

Methodological Answer:

  • Fluorine Effects: The 3,4-difluorobenzyl group enhances lipophilicity and blood-brain barrier penetration. Compare logP values of fluorinated vs. non-fluorinated analogs using LCMS .
  • Benzyl Substitution: Replace the benzyl group with iodobenzyl or chlorobenzyl derivatives (see Table 12 in ) to assess binding affinity changes in receptor assays (e.g., GABA₀ or NMDA targets).
  • Docking Studies: Use AutoDock4 to model interactions with neuronal receptors. Flexible side-chain docking (e.g., HIV protease protocols ) can predict binding poses .

Q. What analytical strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Solubility Discrepancies:
    • Test solubility in buffered solutions (pH 1–7.4) using nephelometry. The hydrochloride salt shows higher aqueous solubility (>50 mg/mL) compared to free bases .
    • Validate with LCMS to detect degradation products (e.g., free acid formation) .
  • Stability Challenges:
    • Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light due to aryl fluoride sensitivity .
    • Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can enantiomeric impurities (<2%) affect pharmacological profiling, and how are they quantified?

Methodological Answer:

  • Impact of Impurities: Even 1% (S)-enantiomer contamination can alter receptor binding kinetics (e.g., µ-opioid vs. δ-opioid selectivity) .
  • Quantification Methods:
    • Chiral SFC: Supercritical fluid chromatography with CO₂/methanol gradients achieves baseline separation (resolution >2.0) .
    • Isotope Dilution MS: Spike samples with deuterated internal standards to improve sensitivity .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (>98%)?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
  • Crystallization Control: Opt for fractional crystallization in ethanol/water mixtures to remove diastereomeric byproducts .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .

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